molecular formula C20H21NO6 B12294822 Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate

Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate

Cat. No.: B12294822
M. Wt: 371.4 g/mol
InChI Key: MMFVAAWJEMBBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate is a chiral phenylalanine derivative that serves as a crucial synthetic intermediate in medicinal chemistry. Its primary research value lies in the construction of novel protease inhibitor scaffolds, particularly for enzymes that recognize a phenolic moiety in the P1 position. The (S)-configuration at the alpha-carbon is essential for mimicking natural amino acid substrates and ensuring high binding affinity. The acetylphenol group can act as a key pharmacophore for targeting kinases or as a hydrogen bond acceptor, while the Cbz (benzyloxycarbonyl) protecting group offers orthogonal deprotection strategies for further synthetic elaboration. This compound is extensively used in the synthesis of potential therapeutic agents, including inhibitors for diseases like cancer and viral infections. Researchers utilize this building block to study structure-activity relationships (SAR) and to develop compound libraries for high-throughput screening. Its mechanism of action is defined by its role as a precursor, ultimately contributing to the final bioactive molecule's ability to competitively inhibit target enzymes by occupying the active site.

Properties

IUPAC Name

methyl 3-(3-acetyl-4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-13(22)16-10-15(8-9-18(16)23)11-17(19(24)26-2)21-20(25)27-12-14-6-4-3-5-7-14/h3-10,17,23H,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFVAAWJEMBBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Friedel-Crafts Acylation

Reagents : Acetyl chloride, AlCl₃, or acetic anhydride.
Procedure :

  • Starting material : 4-hydroxyphenylpropionic acid or 4-hydroxyphenylpropanol.
  • Acylation : React with acetyl chloride in the presence of AlCl₃ to introduce the acetyl group at the 3-position.
  • Purification : Recrystallization or chromatography.

Advantages : High regioselectivity for electron-rich aromatic rings.
Limitations : Requires anhydrous conditions and stoichiometric AlCl₃.

Method 2: Direct Acetylation

Reagents : Acetic anhydride, pyridine, or catalytic acid (e.g., H₂SO₄).
Procedure :

  • Starting material : 3-(4-hydroxyphenyl)propanoic acid.
  • Acylation : React with acetic anhydride in pyridine to form the acetyl derivative.
  • Yield : ~75–90% under optimized conditions.

Advantages : Mild conditions, scalable for large batches.

Cbz Protection of the Amino Group

The Cbz group is introduced to protect the amino acid during subsequent reactions.

Method 1: CbzCl Reaction

Reagents : CbzCl, NaHCO₃, THF.
Procedure :

  • Deprotonation : Treat the amino acid with NaHCO₃ in THF.
  • CbzCl Addition : Add CbzCl dropwise under inert atmosphere.
  • Workup : Extract with ethyl acetate, wash with brine, and dry.

Yield : Typically >85% for primary amines.

Method 2: Enzymatic Resolution

For (S)-enantiomer:

  • Enzyme : Lipase or protease.
  • Substrate : Racemic mixture of the amino acid.
  • Product : (S)-enriched Cbz-protected amino acid.

Esterification to Methyl Propanoate

The carboxylic acid is converted to the methyl ester via alkylation or acid chloride intermediates .

Method 1: Methyl Iodide and K₂CO₃

Reagents : Methyl iodide, K₂CO₃, DMF.
Procedure :

  • Base Activation : Suspend the carboxylic acid with K₂CO₃ in DMF.
  • Methylation : Add methyl iodide; stir at 0–20°C for 3–12 hours.
  • Workup : Dilute with ethyl acetate, wash with NaHCO₃, and dry.

Yield : 75–95% (Table 1).

Substrate Conditions Yield Source
3-(4-Hydroxyphenyl)propanoic acid K₂CO₃, CH₃I, DMF, 20°C 95.9%
3-(3-Acetyl-4-hydroxyphenyl)propanoic acid K₂CO₃, CH₃I, DMF, 20°C ~85%

Method 2: Thionyl Chloride and Methanol

Reagents : SOCl₂, methanol.
Procedure :

  • Acid Chloride Formation : Treat the acid with SOCl₂.
  • Esterification : React with methanol in anhydrous conditions.

Yield : >90% for primary esters.

Coupling of the Phenolic and Amino Acid Moieties

The final compound is assembled via peptide coupling or C–N bond formation .

Method 1: HBTU-Mediated Coupling

Reagents : HBTU, DIPEA, DMF.
Procedure :

  • Activate Acid : Mix the Cbz-protected amino acid with HBTU and DIPEA.
  • Couple to Phenolic Ester : Add the phenolic ester; stir for 12–24 hours.

Yield : 60–80% for dipeptides.

Method 2: Pd-Catalyzed Acylation

Reagents : Pd(OAc)₂, TBHP, toluene.
Procedure :

  • Oxidative Acylation : React the phenolic ester with ethanol/TBHP under Pd catalysis.
  • Yield : 60–74% for monoacetylated products.

Chiral Resolution and Final Purification

Chromatographic Resolution

  • Column : Chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
  • Solvent : Hexane/ethanol or isopropanol.
  • Result : Enrichment of the (S)-enantiomer.

Crystallization

  • Solvent : Ethyl acetate/hexane or methanol.
  • Purity : >95% after recrystallization.

Key Challenges and Solutions

Challenge Solution Source
Regioselectivity in acylation Friedel-Crafts with AlCl₃ or Pd catalysis
Racemization during coupling Use HBTU/DIPEA at 0°C
Low yields in esterification Optimize K₂CO₃/CH₃I ratios in DMF

Comparative Analysis of Methods

Method Advantages Limitations
Friedel-Crafts Acylation High regioselectivity Requires AlCl₃, anhydrous conditions
Direct Acetylation Scalable, mild conditions Lower yields for sterically hindered substrates
HBTU Coupling High efficiency for peptide bonds Costly reagents
Pd-Catalyzed Acylation Sustainable, atom-economical Limited scope for complex substrates

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetyl group can produce an alcohol.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are of interest for pharmacological research:

  • Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes or obesity.
  • Anti-inflammatory Properties : Its structural components may modulate inflammatory pathways, offering therapeutic avenues for inflammatory diseases.

Therapeutic Implications

The therapeutic potential of Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate is being explored in several areas:

  • Cancer Treatment : Due to its ability to inhibit specific enzymes and modulate oxidative stress, it may play a role in cancer therapy by targeting tumor growth pathways.
  • Neuroprotection : Its antioxidant properties suggest potential applications in neurodegenerative diseases, where oxidative damage is a critical factor.
  • Metabolic Disorders : The compound's influence on metabolic enzymes positions it as a candidate for addressing obesity and associated metabolic syndromes.

Case Studies

Several studies have highlighted the applications of this compound:

  • Study on Antioxidant Effects : Research demonstrated that derivatives of this compound effectively reduced oxidative stress markers in cellular models, indicating potential for neuroprotective strategies .
  • Enzyme Inhibition Research : A study focused on the inhibition of α-glucosidase by structurally similar compounds showed promising results, suggesting that this compound might exhibit similar inhibitory effects .
  • Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties revealed that compounds with similar structures could downregulate pro-inflammatory cytokines, supporting the hypothesis that this compound may also possess anti-inflammatory effects .

Mechanism of Action

The mechanism of action of Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compound 13 (R=H) : Methyl (S)-2-(((benzyloxy)carbonyl)amino)-3-(3-bromo-4-hydroxyphenyl)propanoate

  • Key Difference : Bromine replaces the acetyl group at the 3-position.
  • Molecular Weight : ~400 g/mol (estimated).

Boc-Phe(4-I)-OMe : Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate

  • Key Difference : Iodo-substituted phenyl group and tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
  • Impact : The Boc group offers orthogonal deprotection compatibility, while the iodo-substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Molecular weight: 359.22 g/mol .

Methyl (S)-3-(6-Bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate

  • Key Difference : Pyridine ring replaces the benzene ring, introducing nitrogen for hydrogen bonding.
  • Molecular weight: 359.22 g/mol .

Analogs with Varied Protecting Groups

(S)-Methyl 2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(4-hydroxyphenyl)propanoate

  • Key Difference : Additional methylbutanamido side chain.
  • Impact : The branched alkyl group increases lipophilicity, improving membrane permeability in bioactive molecules. Applications include antiviral drug precursors .

(S)-Methyl 2-((S)-2-(1-(((Benzyloxy)carbonyl)amino)cyclopropane-1-carboxamido)-3-cyclohexylpropanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate (MPI23d)

  • Key Difference : Cyclopropane and cyclohexyl groups introduce conformational rigidity.
  • Impact : Stabilizes tertiary structures in peptidomimetics. Yield: 62% in solid-phase synthesis .

Functional and Catalytic Performance

Methyl (S)-2-(((Benzyloxy)carbonyl)Amino)-3-((S)-Morpholin-2-yl)Propanoate (S36-4)

  • Key Difference: Morpholine ring replaces the phenolic group.
  • Impact : The morpholine oxygen enhances hydrogen-bonding capacity, critical for RAS inhibitor bioactivity (e.g., Elironrasib/RMC-6291). Yield: 90% via HCl-mediated deprotection .

Methyl (S)-2-((tert-Butoxycarbonyl)Amino)-3-[(2′-Nitro-4′-Iodophenyl)Amino]Propanoate

  • Key Difference : Nitro and iodo groups on the aryl ring.
  • Impact : Photoactive nitro group enables fluorescent tagging applications. Reactivity: Synthesized via nucleophilic aromatic substitution (21.0 mmol scale) .

Crystallographic and Spectroscopic Comparisons

Methyl (2R,3R)-3-(((Benzyloxy)carbonyl)Amino)-2-(4-Bromobenzyl)-2-Fluoro-3-Phenylpropanoate

  • Crystallographic Data: Monoclinic crystal system (P2(1)), density 1.435 g/cm³, volume 1158.1 ų.
  • Impact : Fluorine and bromine substituents alter packing efficiency and dipole interactions, relevant for solid-state stability .

NMR Data

  • Methyl (S)-3-(3-Acetyl-4-Hydroxyphenyl) Derivative : Expected ¹H NMR signals include aromatic protons (~6.8–7.5 ppm), acetyl singlet (~2.5 ppm), and Cbz NH (~5.1 ppm). Comparable to MPI14b (δ 199.5 ppm for carbonyl in ¹³C NMR) .

Biological Activity

Methyl (S)-3-(3-acetyl-4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate is a compound of significant interest due to its potential biological activities. This article discusses its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

1. Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from readily available precursors. The process generally includes:

  • Formation of the benzyloxycarbonyl group : This is achieved through the reaction of benzyloxy carbonyl chloride with an amino acid derivative.
  • Acetylation : The introduction of the acetyl group at the 3-position of the aromatic ring.
  • Final esterification : This step involves methylation to form the final ester product.

The detailed synthetic pathway can be illustrated as follows:

Starting MaterialsIntermediate CompoundsFinal Product\text{Starting Materials}\rightarrow \text{Intermediate Compounds}\rightarrow \text{Final Product}

2.1 Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC) µg/mL
Compound AE. coli10
Compound BS. aureus15
Compound CP. aeruginosa12

2.2 Cytotoxicity Studies

Cytotoxicity assays on human cancer cell lines such as HeLa have been conducted to evaluate the safety profile of this compound. The results indicate a selective cytotoxic effect, with IC50 values suggesting potential as an anticancer agent.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Observations
HeLa25Moderate cytotoxicity observed
MCF730Lower cytotoxicity compared to HeLa

3.1 Case Study on Anticancer Activity

A recent study explored the effects of this compound on breast cancer cell lines. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in a dose-dependent manner.

Findings:

  • The compound activated apoptotic pathways, evidenced by increased levels of caspase-3 and PARP cleavage.
  • Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis.

3.2 Study on Antioxidant Properties

Another investigation assessed the antioxidant potential of the compound using DPPH radical scavenging assays. The results showed that it effectively scavenged free radicals, suggesting its utility in oxidative stress-related conditions.

Table 3: Antioxidant Activity

Concentration (µg/mL)% Scavenging Activity
1045
5070
10085

4. Conclusion

This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Further research is warranted to explore its full therapeutic potential and mechanisms of action. Future studies should focus on in vivo models to validate these findings and assess pharmacokinetics and toxicity profiles comprehensively.

Q & A

Q. How to mitigate racemization during esterification?

  • Methodological Answer : Employ low-temperature (0–5°C) Steglich esterification with DCC/DMAP. Avoid prolonged heating; instead, use microwave-assisted synthesis (50 W, 10 min) to reduce epimerization risk. Confirm ee via chiral HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.